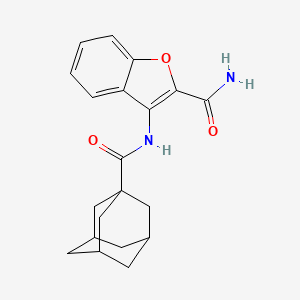

3-(adamantane-1-amido)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- The adamantane moiety is introduced via an amide bond formation. This can be achieved by reacting adamantane-1-amine with the benzofuran-2-carboxylic acid derivative in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods:

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide typically involves the following steps:

-

Formation of Benzofuran Core:

- The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide may possess antiviral properties. The adamantane structure is known for its efficacy against viral infections, particularly in inhibiting viral replication mechanisms. Preliminary studies suggest that this compound can interact with viral proteins, potentially blocking their function and thereby reducing viral load in infected cells.

Neuroprotective Effects

The compound's ability to modulate pathways related to oxidative stress and inflammation positions it as a candidate for neuroprotective therapies. It may influence neurodegenerative processes, making it relevant in the context of diseases such as Alzheimer's and Parkinson's. Research has shown that compounds with similar structures exhibit neuroprotective properties, suggesting that this compound could follow suit.

Anticancer Potential

In oncology, the compound is being investigated for its potential to inhibit cancer cell proliferation. Its structural components may allow it to interact with enzymes involved in cancer cell signaling pathways, offering a novel approach to cancer treatment. Initial findings indicate promising anticancer activity, warranting further exploration in clinical settings.

Polymeric Applications

The unique structural features of this compound lend themselves to applications in materials science. Its stability and potential for functionalization make it suitable for incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of materials used in various industrial applications.

Nanotechnology

In nanotechnology, this compound can be explored as a building block for creating nanoscale materials with specific functionalities. Its ability to form stable interactions with other molecules positions it as a candidate for developing advanced nanomaterials used in drug delivery systems and biosensors.

Mechanistic Studies

Ongoing research aims to elucidate the mechanisms through which this compound exerts its biological effects. Studies are focusing on its interactions with specific enzymes and receptors, which could provide insights into its therapeutic potential and guide future drug design efforts.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | In vitro studies showed reduced viral replication in cell cultures treated with the compound | Potential development of antiviral therapies targeting specific viruses |

| Neuroprotection | Animal models demonstrated reduced neuroinflammation when treated with the compound | Possible application in neurodegenerative disease treatments |

| Anticancer Efficacy | Preliminary tests indicated significant inhibition of tumor growth in xenograft models | Future clinical trials could validate its use as an anticancer agent |

Mécanisme D'action

The mechanism of action of 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide is not fully understood. it is believed to involve the following:

-

Molecular Targets:

- The adamantane moiety may interact with viral proteins or receptors, inhibiting viral replication.

- The benzofuran ring may interact with various enzymes or receptors, modulating their activity.

-

Pathways Involved:

- The compound may influence pathways related to oxidative stress, inflammation, and neuroprotection.

Comparaison Avec Des Composés Similaires

3-(adamantane-1-amido)-2,4-dihydroxybenzoic acid:

Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate:

Uniqueness:

Activité Biologique

3-(adamantane-1-amido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, integrating an adamantane moiety with a benzofuran core, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H18NO2. The synthesis typically involves the formation of an amide bond between adamantane-1-amine and benzofuran-2-carboxylic acid derivatives, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions .

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that:

- Molecular Targets : The adamantane moiety may interact with viral proteins or receptors, potentially inhibiting viral replication. The benzofuran ring could modulate the activity of various enzymes or receptors involved in cellular signaling pathways .

- Pathways Involved : The compound may influence pathways related to oxidative stress and inflammation, which are critical in various disease states, including neurodegenerative disorders .

Antiviral Properties

Research indicates that compounds with similar structural features exhibit significant antiviral activity. For instance, derivatives containing adamantane moieties have shown efficacy against viruses such as influenza and HIV . The unique structural characteristics of this compound may enhance its binding affinity to viral targets.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, although specific minimum inhibitory concentration (MIC) values need further investigation .

Anticancer Potential

This compound is being explored for its anticancer potential. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways. The structural features of this compound may enhance its interaction with target proteins involved in cancer cell proliferation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(adamantane-1-amido)-N-(4-fluorophenyl) | Adamantane + Fluorophenyl | Anticancer activity; potential apoptosis induction |

| 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol) | Adamantane + Benzodioxole | Antiviral properties; lower cytotoxicity |

| 3-(adamantane-1-amido)-N-(4-chlorophenyl) | Adamantane + Chlorophenyl | Antimicrobial activity; variable potency |

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Antimycobacterial Evaluation : A study demonstrated that adamantanol-based indoleamides exhibited enhanced antimycobacterial activity compared to their adamantane counterparts. This suggests that modifications to the adamantane structure can significantly impact biological efficacy .

- Cytotoxicity Assessments : Research on similar adamantane derivatives indicated varying levels of cytotoxicity against different cell lines, highlighting the importance of structural modifications in optimizing therapeutic profiles .

Propriétés

IUPAC Name |

3-(adamantane-1-carbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c21-18(23)17-16(14-3-1-2-4-15(14)25-17)22-19(24)20-8-11-5-12(9-20)7-13(6-11)10-20/h1-4,11-13H,5-10H2,(H2,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTCHNVETJHJSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.